molecular formula C14H17FN2O5S B2675794 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 893725-64-9

4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No. B2675794
CAS RN: 893725-64-9
M. Wt: 344.36
InChI Key: RUIMYOLLGYNXLL-UHFFFAOYSA-N
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Description

“4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 893725-64-9. It has a molecular weight of 344.36 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17FN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Chemical Structure and Crystallography

4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound involving fluorobenzenesulfonyl and piperazine elements, has been analyzed for its crystal structure, showcasing two molecules with similar conformations in the unit. The piperazine ring adopts a chair conformation, indicating potential for structural stability and specific intermolecular interactions in related compounds like 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (Faizi, Ahmad, & Golenya, 2016).

Photostability and Reactivity

Research into the photochemistry of related fluorinated piperazine derivatives, such as ciprofloxacin, has highlighted low-efficiency reactions under light exposure, suggesting the photostability and reactivity of fluorinated piperazine compounds could be critical in designing light-sensitive or stable pharmaceuticals and materials (Mella, Fasani, & Albini, 2001).

Antimicrobial Properties

A study synthesized derivatives of 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, incorporating substituted piperazin-1-yl groups, demonstrating significant antimicrobial activities. This indicates the potential use of 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid in developing new antimicrobial agents due to the structural similarities and functional groups involved (Rameshkumar et al., 2003).

Antibacterial Activity

Further studies on novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which share a structural motif with the compound of interest, have shown promising in vitro and in vivo antibacterial activities, suggesting the potential for 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid to serve as a basis for new antibacterial drugs (Ziegler et al., 1990).

X-Ray Diffraction and Biological Evaluation

X-ray diffraction studies on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a similar fluorinated phenyl and piperazine structure, have provided insights into the molecular and crystal structure, offering a basis for understanding the structural properties and potential biological applications of 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIMYOLLGYNXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

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